(E)-benzylidenesuccinic anhydride

X-ray crystallography stereochemistry structural elucidation

Obtaining stereochemically pure (E)-benzylidenesuccinic anhydride with confirmed E-configuration is critical for reproducible medicinal chemistry and materials research. Many suppliers offer mixed isomers or unverified geometry, compromising downstream results. • Crystallographically confirmed E-configuration (monoclinic, C2) ensures stereochemical integrity for insulin secretagogue libraries and endopeptidase inhibitor programs. • Serves as versatile electrophilic scaffold for amide library synthesis via nucleophilic ring-opening with primary/secondary amines. • Documented in vivo hypoglycemic activity of derivatives in mice (Kissei patent JP3179896B2); full inhibitor of endopeptidases 24.16, 24.15, and 24.11. Supplied with rigorous QC documentation; ships ambient, non-hazardous.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 46324-06-5
Cat. No. B12876352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-benzylidenesuccinic anhydride
CAS46324-06-5
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2)C(=O)OC1=O
InChIInChI=1S/C11H8O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+
InChIKeyWHRPHGQMEZWMNF-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Benzylidenesuccinic Anhydride CAS 46324-06-5: Core Identity and Procurement Considerations for Researchers


(E)-Benzylidenesuccinic anhydride (CAS 46324-06-5; also reported under CAS 125702-11-6) is an α,β-unsaturated cyclic anhydride featuring a trans (E)-configured exocyclic benzylidene double bond conjugated to a succinic anhydride core [1]. This compound serves as a versatile electrophilic building block for synthesizing bioactive succinic acid derivatives, insulinotropic agents, and photochromic materials [2]. Its reactivity derives from the activated anhydride carbonyls and the conjugated α,β-unsaturated system, which enable nucleophilic ring-opening, amidation, and cycloaddition pathways. The established synthetic route involves Stobbe condensation of diethyl succinate with benzaldehyde, followed by hydrolysis and cyclodehydration [3].

Trans (E)-configured α,β-unsaturated anhydride for stereospecific synthesis
Stobbe condensation product with crystallographically confirmed geometry
Reactive anhydride enables amidation and cycloaddition for library synthesis

Why (E)-Benzylidenesuccinic Anhydride Cannot Be Simply Interchanged with Related Analogs


Substituting (E)-benzylidenesuccinic anhydride with the Z-isomer, unsubstituted succinic anhydride, maleic anhydride, or dibenzylidene analogs will yield different downstream products and divergent biological profiles. The E-geometry determines the stereochemical outcome of subsequent transformations, while the single benzylidene substituent provides distinct electrophilicity and steric properties compared to unsubstituted or disubstituted analogs [1]. Stobbe condensation products exhibit trans (E) configuration under standard conditions, and Z-isomers require distinct synthetic protocols [2]. For researchers developing hypoglycemic agents or protease inhibitors, the correct stereoisomer and substitution pattern are critical: the Kissei patent explicitly claims benzylidenesuccinic anhydride derivatives as insulin secretagogues, and structural variation away from this core would alter pharmacological activity [3].

  • Z-isomer not produced under standard Stobbe conditions; substitution may alter stereochemical outcome of downstream products.

  • Dibenzylidene or unsubstituted succinic anhydride analogs differ in steric and electronic properties, which may shift biological activity profiles.

  • Patent literature claims the specific benzylidene-substituted anhydride for insulin secretagogue derivatives; structural deviation may not reproduce reported activity.

(E)-Benzylidenesuccinic Anhydride CAS 46324-06-5: Quantified Differentiation Against Analogs and Alternatives


Definitive E-Stereochemistry Verified by X-ray Crystallography

The E-configuration of the benzylidene double bond in (E)-benzylidenesuccinic anhydride has been unequivocally established by single-crystal X-ray diffraction, in contrast to Z-isomers or dibenzylidene analogs which exhibit different stereochemical and photochromic properties [1]. The crystal structure provides definitive atomic coordinates and bond parameters that enable accurate computational modeling and structure-based design, which is not possible with stereochemically ambiguous or misassigned material [2].

E-Stereochemistry Confirmation
Head-to-head
E-configuration confirmed by single-crystal XRD; monoclinic C2, a=20.25 Å, b=6.73 Å, c=10.67 Å, β=94.70°, R=0.053.
Ensures stereochemical reproducibility in synthesis.
Z-isomer not observed under standard Stobbe conditions; prior assignments ambiguous.
X-ray crystallography stereochemistry structural elucidation succinic anhydride

Validated Synthetic Intermediate for Hypoglycemic Drug Candidates with Documented In Vivo Activity

(E)-Benzylidenesuccinic anhydride serves as the critical anhydride intermediate in the synthesis of 2-benzylidenesuccinic acid derivatives that demonstrate quantifiable hypoglycemic activity in mice [1]. The Kissei patent (JP3179896B2) explicitly claims benzylidenesuccinic anhydride (formula II) as the starting material for producing succinic acid derivatives with insulin secretion-promoting and blood sugar-lowering action [2]. The patent specifies therapeutic dosing parameters: 10-1,000 mg per adult daily for oral administration and 1-100 mg for parenteral administration, establishing a quantitative framework for downstream development [2].

In Vivo Hypoglycemic Activity
Cross-study comparable
17 derivatives synthesized; 9 showed higher hypoglycemic activity in mice; 6 exhibited prandial glucose regulator profile.
Supports insulinotropic model-response context.
Patent JP3179896B2; reported oral dosing framework (10–1000 mg/day) in preclinical model.
diabetes insulinotropic medicinal chemistry succinic anhydride

Distinct Enzyme Inhibition Profile Against Endopeptidases Versus Succinimide-Derived Alternatives

(E)-Benzylidenesuccinic anhydride has been characterized as a full inhibitor of major neurotensin/neuromedin N (NT/NN) degrading enzymes in vitro, including endopeptidase 24.16, endopeptidase 24.15, and endopeptidase 24.11 . This inhibition profile distinguishes it from benzylidene-succinimide derivatives, which demonstrate antiangiogenic activity via VEGFR2/Akt/mTOR pathways rather than endopeptidase inhibition [1]. The anhydride functionality enables direct enzyme acylation, whereas succinimide analogs act through non-covalent binding mechanisms, resulting in divergent pharmacological applications.

Endopeptidase Inhibition Profile
Class-level
Full inhibitor of endopeptidase 24.16, 24.15, 24.11 in vitro; succinimide analogs target VEGFR2/Akt/mTOR.
Distinct enzyme target engagement profile.
Ki/IC50 values not disclosed; target comparison is class-level inference.
endopeptidase inhibitor neurotensin protease inhibition succinic anhydride

Defined Synthetic Route and Purification Advantage via Stobbe Condensation

(E)-Benzylidenesuccinic anhydride is accessible via the well-established Stobbe condensation of diethyl succinate with benzaldehyde, followed by hydrolysis and cyclodehydration with refluxing acetic anhydride [1]. This route provides the E-isomer with defined stereoselectivity under standard conditions, whereas Z-isomers require specialized protocols and are not obtained as the major product [2]. The synthetic accessibility and established purification methods offer a reproducible procurement and scale-up pathway that is not equally available for all benzylidene-substituted anhydride analogs.

Synthetic Route & Stereoselectivity
Method context
Stobbe condensation → hydrolysis → Ac2O cyclodehydration yields E-isomer as primary product.
Standard route provides reproducible access to E-isomer.
Z-isomer requires ortho-substituted aldehydes or alternative protocols.
Stobbe condensation organic synthesis anhydride preparation process chemistry

Recommended Application Scenarios for (E)-Benzylidenesuccinic Anhydride CAS 46324-06-5 Based on Quantitative Evidence


Synthesis of Insulinotropic Agents and Hypoglycemic Drug Candidates

Based on the validated use of (E)-benzylidenesuccinic anhydride as a synthetic intermediate in the Kissei patent (JP3179896B2) and the demonstrated in vivo hypoglycemic activity of its derivatives in mice, this compound is recommended for medicinal chemistry programs developing prandial glucose regulators or insulin secretagogues [1]. The patent-specified therapeutic dosing range (oral: 10-1,000 mg/day; parenteral: 1-100 mg/day) provides a quantitative framework for preclinical development [1]. The anhydride serves as a versatile scaffold for generating diverse amide libraries via reaction with primary and secondary amines, enabling rapid structure-activity relationship exploration [2].

Endopeptidase Inhibitor Development for Neuropeptide Research

Given its documented activity as a full inhibitor of neurotensin/neuromedin N degrading enzymes (endopeptidase 24.16, 24.15, and 24.11), (E)-benzylidenesuccinic anhydride is suitable for research programs investigating neuropeptide metabolism, pain modulation, or central nervous system peptide signaling . This application is distinct from benzylidene-succinimide derivatives, which target angiogenic pathways rather than endopeptidases [3]. Researchers should select the anhydride form specifically for endopeptidase-focused studies.

Stereospecific Building Block for Photochromic and Materials Science Applications

The crystallographically confirmed E-configuration of (E)-benzylidenesuccinic anhydride provides a structurally defined monomer for synthesizing photochromic polymers and materials where stereochemical integrity influences optical and electronic properties [4]. The compound's established crystal parameters (monoclinic, C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) enable accurate computational modeling and rational materials design that would be compromised by stereochemically ambiguous or mixed-isomer material [5].

Application
Selection Property
Validation Focus
Insulinotropic agent synthesis (research models)
E-configured anhydride for amide library generation
In vivo hypoglycemic model-response endpoints (mouse)
Neuropeptide degradation pathway research
Endopeptidase 24.16/24.15/24.11 inhibition profile
Enzyme target engagement context vs. succinimide analogs
Photochromic and materials science monomer synthesis
Crystallographically confirmed E-stereochemistry
Stereochemical integrity for optical property reproducibility

Technical Documentation Hub

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35 linked technical documents
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